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Compound of Interest

Compound Name: Phosphine oxide, tripropyl-

Cat. No.: B073959 Get Quote

Physicochemical Properties of
Tripropylphosphine Oxide
Tripropylphosphine oxide is a white, crystalline solid at room temperature, characterized by the

following properties:
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Property Value Reference

Molecular Formula C₉H₂₁OP [1][2]

Molecular Weight 176.24 g/mol [1][2]

CAS Number 1496-94-2 [1][2]

Melting Point 38-39 °C [1][3]

Boiling Point

70-71 °C @ 7 Torr 280-282 °C

@ 760 Torr (Atmospheric

Pressure)

[1][3]

Density
0.8473 g/cm³ @ 20 °C 0.875

g/cm³
[1][3]

Appearance White crystalline solid [3]

Solubility
Soluble in many organic

solvents.

Moisture Sensitivity Moisture sensitive [3]

Synthesis of Tripropylphosphine Oxide
The most common and direct route for the synthesis of tripropylphosphine oxide is the

oxidation of its precursor, tripropylphosphine.

Synthesis of the Precursor: Tripropylphosphine
A common method for the synthesis of tripropylphosphine involves the reaction of a Grignard

reagent with phosphorus trichloride.

Experimental Protocol:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping

funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of 1-

bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

The reaction mixture is typically refluxed to ensure complete formation of propylmagnesium

bromide.
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Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a

solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous

stirring.

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature

for a specified time and then hydrolyzed by the slow addition of a saturated aqueous solution

of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted

with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

Purification: The solvent is removed by distillation, and the resulting crude tripropylphosphine

is purified by vacuum distillation.

Oxidation of Tripropylphosphine to Tripropylphosphine
Oxide
The oxidation of tripropylphosphine to tripropylphosphine oxide is typically achieved using an

oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

A general method for the oxidation of tertiary phosphines using hydrogen peroxide is as

follows[4]:

Reaction Setup: Tripropylphosphine is dissolved in a suitable organic solvent, such as

dichloromethane or toluene, in a round-bottom flask equipped with a magnetic stirrer and a

dropping funnel.

Addition of Oxidant: The solution is cooled in an ice bath, and a 35% aqueous solution of

hydrogen peroxide is added dropwise with efficient stirring. The reaction is exothermic and

the temperature should be maintained below a certain threshold (e.g., 10 °C).

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or ³¹P NMR spectroscopy until the starting tripropylphosphine is

completely consumed.

Work-up: Upon completion, the reaction mixture is washed with water to remove excess

hydrogen peroxide. The organic layer is then washed with a saturated solution of sodium
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sulfite to decompose any remaining peroxides, followed by a wash with brine.

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure. The resulting crude

tripropylphosphine oxide can be purified by recrystallization from a suitable solvent system

(e.g., hexane or diethyl ether) or by vacuum distillation[5].

It is important to note that phosphine oxides can form stable adducts with hydrogen peroxide.

These adducts can be decomposed by drying the product with molecular sieves or by

azeotropic distillation with a suitable solvent[4].

Characterization of Tripropylphosphine Oxide
The structure and purity of the synthesized tripropylphosphine oxide are confirmed using

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Typical Chemical Shift (δ)

Range
Description

³¹P NMR ~ +30 to +40 ppm

The ³¹P NMR spectrum is the

most definitive method for

confirming the formation of the

phosphine oxide. The chemical

shift for trialkylphosphine

oxides typically appears in the

range of +30 to +40 ppm, a

significant downfield shift from

the corresponding

trialkylphosphine (which is

typically in the negative ppm

range)[6]. A single peak in this

region is indicative of a pure

product.

¹H NMR ~ 0.9-1.8 ppm

The ¹H NMR spectrum will

show signals corresponding to

the propyl groups. A typical

pattern would include a triplet

for the terminal methyl (CH₃)

protons, a multiplet for the

central methylene (CH₂)

protons, and another multiplet

for the methylene protons

adjacent to the phosphorus

atom.

¹³C NMR ~ 15-30 ppm

The ¹³C NMR spectrum will

display three distinct signals

for the three carbon atoms of

the propyl chain. The carbon

atom directly bonded to the

phosphorus will show coupling

to the phosphorus nucleus (J-

coupling).
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Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of tripropylphosphine oxide is the strong

absorption band corresponding to the P=O stretching vibration.

Vibrational Mode Typical Wavenumber Range Description

P=O Stretch ~ 1150 - 1250 cm⁻¹

This is a very strong and sharp

absorption band that is

characteristic of the phosphoryl

group. The exact position of

this band can be influenced by

the electronic effects of the

substituents on the

phosphorus atom[6]. The

presence of a strong band in

this region is a clear indication

of the successful oxidation of

the phosphine to the

phosphine oxide.

C-H Stretch ~ 2850 - 3000 cm⁻¹

These bands correspond to

the stretching vibrations of the

C-H bonds in the propyl

groups.

C-H Bend ~ 1375 - 1465 cm⁻¹

These absorptions are due to

the bending vibrations of the

C-H bonds.

Visualizing the Synthesis and Characterization
Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the

synthesis and characterization processes for tripropylphosphine oxide.

Caption: General workflow for the synthesis of tripropylphosphine oxide.
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Caption: Logical flow for the characterization of tripropylphosphine oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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